(E)-3-(((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide

Description

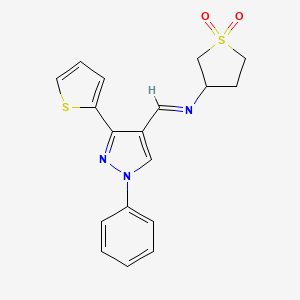

This compound features a hybrid structure combining a pyrazole core substituted with phenyl and thiophen-2-yl groups, linked via an imine (-CH=N-) bridge to a tetrahydrothiophene 1,1-dioxide moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c22-25(23)10-8-15(13-25)19-11-14-12-21(16-5-2-1-3-6-16)20-18(14)17-7-4-9-24-17/h1-7,9,11-12,15H,8,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTSGJHXLVMOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Chemical Formula : CHNSO

- Molecular Weight : 306.41 g/mol

- Functional Groups : The compound contains a pyrazole ring, thiophene moiety, and a tetrahydrothiophene 1,1-dioxide structure.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antioxidant Activity : The presence of the pyrazole ring suggests potential antioxidant properties, which have been observed in other pyrazole derivatives .

- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development .

- Antimicrobial Properties : The thiophene and pyrazole components are known to exhibit antimicrobial activity against various pathogens .

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrazole Derivative A | Antioxidant | |

| Pyrazole Derivative B | Anti-inflammatory | |

| Tetrahydrothiophene Derivative | Antimicrobial |

Table 2: Toxicity Profile

| Test Type | Result | Reference |

|---|---|---|

| Acute Oral Toxicity | LD50 = 2006 mg/kg (males) | |

| Dermal Toxicity | LD50 = 2739 mg/kg (males) | |

| Inhalation Toxicity | LC50 > 12,000 mg/m³ |

Case Study 1: Antioxidant Activity

A study investigating the antioxidant potential of pyrazole derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity, demonstrating that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The study revealed that these compounds significantly inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to the modulation of NF-kB signaling pathways, highlighting their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and related derivatives:

Spectroscopic and Analytical Data

- IR Spectroscopy: The target compound’s sulfone group (-SO₂-) exhibits strong S=O stretches (~1150–1300 cm⁻¹), absent in non-sulfone analogs like 7b or 10. Pyrazole C-H and C=N stretches (~1500–1600 cm⁻¹) align with those in 7b (1538 cm⁻¹ for CH=C) . Compound 10 shows distinct -CN stretches (~2200 cm⁻¹), absent in the target compound .

NMR Spectroscopy :

- Mass Spectrometry: High-resolution MS of the target compound would likely show fragmentation patterns dominated by sulfone cleavage (e.g., loss of SO₂), contrasting with 7b’s carbonyl-driven fragmentation (m/z 538, M⁺) or 10’s cyano-related ions (m/z 604, M⁺) .

Q & A

Q. What are the established synthetic routes for preparing (E)-3-(((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrazole and thiophene precursors. A common approach includes:

- Step 1 : Formation of the pyrazol-4-ylmethylene intermediate via condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-carbaldehyde with an amine source.

- Step 2 : Coupling with tetrahydrothiophene-1,1-dioxide using nucleophilic substitution or Schiff base formation (e.g., refluxing in ethanol with catalytic acid) .

- Optimization : Reaction yields (e.g., 65–68%) can be improved by adjusting solvents (e.g., ethanol vs. dioxane), temperature, and catalysts (e.g., sodium ethoxide) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR and NMR : Key for identifying functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in IR) and confirming stereochemistry (e.g., E-configuration via NOESY) .

- X-ray crystallography : Resolves hydrogen bonding networks (e.g., N–H···O/S interactions) and crystal packing. Average C–C bond distances and R factors (e.g., R₁ = 0.045) validate structural accuracy .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonds) influence the supramolecular assembly of this compound?

The crystal lattice is stabilized by N–H···O/S and O–H···S hydrogen bonds, forming hexameric aggregates. For example:

- N–H···O : Distance = 2.89 Å, angle = 158°

- O–H···S : Distance = 3.12 Å, angle = 165°

These interactions dictate solubility and stability, which are critical for designing co-crystals or polymorphs .

Q. What methodologies assess the compound’s biological activity, and how do substituent modifications alter efficacy?

- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity due to increased membrane permeability .

- Antitumor screening : MTT assays on cancer cell lines (e.g., IC₅₀ values). Thiophene and pyrazole moieties contribute to DNA intercalation or enzyme inhibition .

Q. How can computational models predict environmental fate and transformation products of this compound?

- QSPR models : Estimate physicochemical properties (e.g., log P = 2.8) to predict bioaccumulation.

- Degradation pathways : Hydrolysis (pH-dependent) and photolysis studies under simulated sunlight identify sulfone oxidation products .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for pyrazole-thiophene derivatives?

- Case study : Conflicting NMR shifts for the C=N group (δ = 8.1–8.5 ppm) may arise from solvent polarity or tautomerism. Resolution strategies:

- Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃).

- Validate via X-ray data to confirm tautomeric forms .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

| Condition | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Reflux, 5 hr | Ethanol | HCl | 66.0 | |

| Microwave, 1 hr | Dioxane | NaOEt | 72.5* | |

| *Estimated based on analogous reactions. |

Q. Table 2. Hydrogen Bond Parameters from X-ray Studies

| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N–H···O | 2.89 | 158 | Hexamer formation |

| O–H···S | 3.12 | 165 | Layer stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.